7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline
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Overview
Description
7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline is a complex organic compound that belongs to the class of pyrazinoisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hexahydro framework. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Cyclization: The final step involves cyclization to form the pyrazinoisoquinoline structure, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Scientific Research Applications
7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-9,10-dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline
- 3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
Uniqueness
7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline is unique due to its specific arrangement of methoxy groups and the hexahydro framework, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
7,10-dimethoxy-2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-3-4-14(18-2)12-9-16-6-5-15-8-10(16)7-11(12)13/h3-4,10,15H,5-9H2,1-2H3 |
InChI Key |
XELGUZLQXSBVKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC3CNCCN3CC2=C(C=C1)OC |
Origin of Product |
United States |
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